1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 4-methyl-1,2,5-oxadiazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-chloro-4-nitrophenyl group: This step involves the nucleophilic substitution reaction of piperazine with 2-chloro-4-nitrobenzene under basic conditions.
Attachment of the 4-methyl-1,2,5-oxadiazol-3-yl group: This can be done by reacting the intermediate with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Hydrolysis: Acids like hydrochloric acid, bases like sodium hydroxide.
Major Products
Reduction of nitro group: 1-(2-Amino-4-chlorophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine.
Substitution of chloro group: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of oxadiazole ring: Corresponding carboxylic acids.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the oxadiazole group, making it less versatile in terms of chemical reactivity.
4-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine: Lacks the nitro and chloro groups, reducing its potential for biological activity.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H18ClN5O4 |
---|---|
Molecular Weight |
367.79 g/mol |
IUPAC Name |
3-[2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethoxy]-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C15H18ClN5O4/c1-11-15(18-25-17-11)24-9-8-19-4-6-20(7-5-19)14-3-2-12(21(22)23)10-13(14)16/h2-3,10H,4-9H2,1H3 |
InChI Key |
FYURIJKPFDWVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.